1-Ethyl-5-hydroxypyrrolidin-2-on

Übersicht

Beschreibung

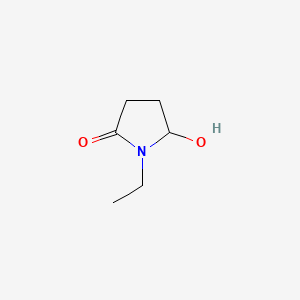

1-Ethyl-5-hydroxypyrrolidin-2-one, commonly known as EHP, is a chemical compound widely used in scientific research. It is a cyclic amide, with a molecular formula of C6H11NO2 and a molecular weight of 129.16 g/mol .

Molecular Structure Analysis

The molecular structure of 1-Ethyl-5-hydroxypyrrolidin-2-one is based on the pyrrolidine ring, a five-membered nitrogen heterocycle. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

While specific chemical reactions involving 1-Ethyl-5-hydroxypyrrolidin-2-one are not detailed in the available literature, pyrrolidine derivatives are known to participate in a variety of chemical reactions. The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized if preformed .Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung

Der Pyrrolidinring, der Teil der Struktur von EHP ist, wird von Medizinalchemikern häufig verwendet, um Verbindungen für die Behandlung menschlicher Krankheiten zu erhalten . Das Interesse an diesem gesättigten Gerüst wird durch die Möglichkeit verstärkt, den Pharmakophorraum aufgrund der sp3-Hybridisierung, des Beitrags zur Stereochemie des Moleküls und der erhöhten dreidimensionalen (3D) Abdeckung aufgrund der Nicht-Planarität des Rings effizient zu erkunden .

Antioxidative Anwendungen

Pyrrolidinalkaloide, einschließlich EHP, haben nachweislich antioxidative Eigenschaften . Diese Eigenschaften können in verschiedenen Bereichen nützlich sein, darunter im Gesundheitswesen und bei der Lebensmittelkonservierung.

Entzündungshemmende Anwendungen

EHP wurde als Pyrrolidinalkaloid als entzündungshemmend befunden . Dies macht es möglicherweise nützlich bei der Behandlung von Erkrankungen, die durch Entzündungen gekennzeichnet sind.

Antibakterielle und Antimykotische Anwendungen

Die Forschung hat gezeigt, dass Pyrrolidinalkaloide antibakterielle und antimykotische Eigenschaften haben können . Dies deutet darauf hin, dass EHP bei der Entwicklung neuer antimikrobieller Wirkstoffe eingesetzt werden könnte.

Antikrebsanwendungen

Pyrrolidinalkaloide haben nachweislich Antikrebseigenschaften . Daher könnte EHP möglicherweise in der Krebsforschung und -behandlung eingesetzt werden.

Neuropharmakologische Anwendungen

EHP wurde als Pyrrolidinalkaloid mit neuropharmakologischen Aktivitäten in Verbindung gebracht . Dies deutet auf potenzielle Anwendungen bei der Behandlung neurologischer Erkrankungen hin.

Organ-Schutzanwendungen

Pyrrolidinalkaloide haben nachweislich organschützende Wirkungen . Dies deutet darauf hin, dass EHP in Therapien eingesetzt werden könnte, die darauf abzielen, Organe vor Schäden zu schützen.

Antihyperglykämische Anwendungen

Die Forschung hat gezeigt, dass Pyrrolidinalkaloide antihyperglykämische Wirkungen haben können . Dies deutet darauf hin, dass EHP möglicherweise bei der Behandlung von Diabetes eingesetzt werden könnte.

Zukünftige Richtungen

While specific future directions for 1-Ethyl-5-hydroxypyrrolidin-2-one are not mentioned in the available literature, the field of drug discovery continues to explore the potential of pyrrolidine derivatives for the treatment of various diseases . The development of new pyrrolidine compounds with different biological profiles is a promising area of research .

Wirkmechanismus

Target of Action

1-Ethyl-5-hydroxypyrrolidin-2-one is a derivative of pyrrolidine alkaloids . Pyrrolidine alkaloids are known to interact with a variety of targets, including various enzymes and receptors, contributing to their wide range of biological activities . .

Mode of Action

Pyrrolidine alkaloids, the parent compounds, have been shown to interact with their targets in a variety of ways, leading to a range of biological activities . For instance, some pyrrolidine alkaloids have been shown to inhibit the activity of certain enzymes, while others may bind to receptors and modulate their activity .

Biochemical Pathways

Pyrrolidine alkaloids have been shown to influence several biochemical pathways, leading to a variety of downstream effects . These effects include antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Pharmacokinetics

It is known that the compound is an oil, slightly soluble in chloroform, ethyl acetate, and methanol . This suggests that it may have good bioavailability due to its lipophilic nature, which could facilitate absorption and distribution in the body.

Result of Action

Pyrrolidine alkaloids have been shown to exert a variety of biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .

Action Environment

It is known that the compound is hygroscopic , which means it absorbs moisture from the environment This could potentially affect its stability and efficacy

Biochemische Analyse

Biochemical Properties

1-Ethyl-5-hydroxypyrrolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the metabolism of pyrrolidinone derivatives, potentially acting as a substrate or inhibitor. The hydroxyl group at the fifth position allows for hydrogen bonding interactions, which can affect the binding affinity and specificity of the compound towards its target biomolecules .

Cellular Effects

1-Ethyl-5-hydroxypyrrolidin-2-one exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of 1-Ethyl-5-hydroxypyrrolidin-2-one involves its interactions with specific biomolecules at the molecular level. The compound can bind to enzymes and proteins through hydrogen bonding and hydrophobic interactions, leading to changes in their conformation and activity. It may act as an enzyme inhibitor or activator, depending on the context of the interaction. Furthermore, 1-Ethyl-5-hydroxypyrrolidin-2-one can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Ethyl-5-hydroxypyrrolidin-2-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-Ethyl-5-hydroxypyrrolidin-2-one is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 1-Ethyl-5-hydroxypyrrolidin-2-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, it can induce toxic or adverse effects, including disruption of cellular homeostasis and induction of oxidative stress. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced beyond a certain dosage .

Metabolic Pathways

1-Ethyl-5-hydroxypyrrolidin-2-one is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic transformations can influence the compound’s bioavailability and activity, as well as its effects on metabolic flux and metabolite levels within cells .

Transport and Distribution

Within cells and tissues, 1-Ethyl-5-hydroxypyrrolidin-2-one is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its accumulation and activity, influencing its overall impact on cellular function .

Subcellular Localization

The subcellular localization of 1-Ethyl-5-hydroxypyrrolidin-2-one plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its effects on cellular processes. For example, localization to the mitochondria may enhance its impact on cellular energy metabolism .

Eigenschaften

IUPAC Name |

1-ethyl-5-hydroxypyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-7-5(8)3-4-6(7)9/h5,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOOHZIYIQTLNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(CCC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501028010 | |

| Record name | 1-Ethyl-5-hydroxy-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72954-65-5 | |

| Record name | 1-Ethyl-5-hydroxy-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]-](/img/structure/B570417.png)

![4-Fluoro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B570421.png)